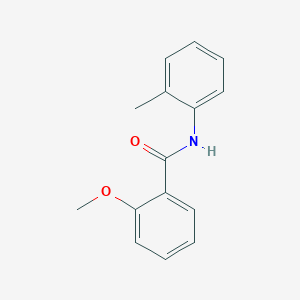![molecular formula C19H13ClN2O2S B259128 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one, also known as CMI, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CMI is a member of the imidazolylchromenone family, which has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
Wissenschaftliche Forschungsanwendungen
3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one's anti-inflammatory properties. Studies have shown that 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one can inhibit the production of inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis.
Another area of research has focused on 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one's anti-tumor properties. Studies have shown that 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models of breast, lung, and liver cancer.
3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one has also been shown to have anti-viral properties. Studies have demonstrated that 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one can inhibit the replication of the influenza virus and herpes simplex virus in vitro.
Wirkmechanismus
The mechanism of action of 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and viral replication. 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one has been shown to have a range of biochemical and physiological effects. In animal models, 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one has been shown to reduce inflammation, inhibit tumor growth, and improve survival rates. 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one has also been shown to have a favorable safety profile, with no significant toxic effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one in lab experiments is its broad range of pharmacological activities, which makes it a versatile tool for studying various biological processes. Another advantage is its favorable safety profile, which allows for higher doses to be used in animal studies without significant toxic effects.
One limitation of using 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its relatively high cost compared to other compounds with similar pharmacological activities.
Zukünftige Richtungen
There are several potential future directions for research on 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one. One area of interest is the development of 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one derivatives with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one's potential as a treatment for viral infections, such as influenza and herpes simplex virus. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one and its potential therapeutic applications in various disease states.
Synthesemethoden
The synthesis of 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one involves the reaction of 4-chlorophenylhydrazine with 2-(methylthio)acetaldehyde in the presence of acetic acid to form 1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazole-4-carbaldehyde. This intermediate is then reacted with 4-hydroxycoumarin in the presence of a base to form 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one.
Eigenschaften
Produktname |
3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one |
|---|---|
Molekularformel |
C19H13ClN2O2S |
Molekulargewicht |
368.8 g/mol |
IUPAC-Name |
3-[1-(4-chlorophenyl)-2-methylsulfanylimidazol-4-yl]chromen-2-one |
InChI |
InChI=1S/C19H13ClN2O2S/c1-25-19-21-16(11-22(19)14-8-6-13(20)7-9-14)15-10-12-4-2-3-5-17(12)24-18(15)23/h2-11H,1H3 |
InChI-Schlüssel |
AFWDOQMNEPSJJQ-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=CN1C2=CC=C(C=C2)Cl)C3=CC4=CC=CC=C4OC3=O |
Kanonische SMILES |
CSC1=NC(=CN1C2=CC=C(C=C2)Cl)C3=CC4=CC=CC=C4OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine](/img/structure/B259046.png)
amino]acetate](/img/structure/B259047.png)






![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B259063.png)

![6-Chloro-N-isopropyl-N'-m-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B259067.png)

